7-bromo-2,3,3-trimethyl-3H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

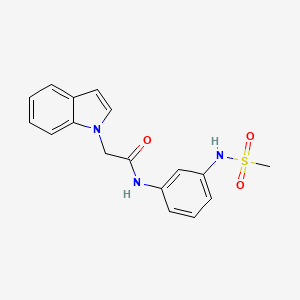

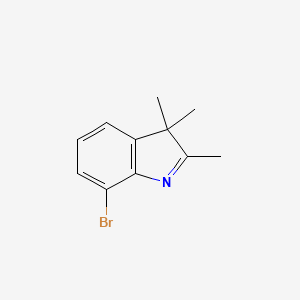

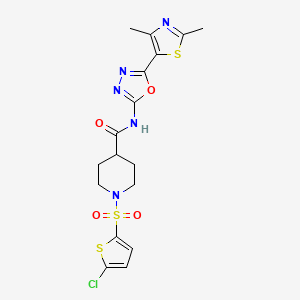

7-bromo-2,3,3-trimethyl-3H-indole is a chemical compound with the CAS Number: 1701461-00-8 . It has a molecular weight of 238.13 and is typically stored at 4 degrees Celsius . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of 5-bromo-2,3,3-trimethyl-3H-indole involves a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H2SO4 (0.44 g, 4.5 mmol) in a 250 mL round bottomed flask equipped with a reflux condenser . The mixture is heated under reflux for 12 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-bromo-2,3,3-trimethyl-3H-indole include a molecular weight of 238.13 , storage temperature of 4 degrees Celsius , and a physical form of powder .科学的研究の応用

Medicine: Cancer Treatment and Microbial Disorders

7-bromo-2,3,3-trimethyl-3H-indole derivatives have been studied for their potential in treating cancer cells and microbial infections . These compounds exhibit properties that can interfere with the proliferation of cancer cells and the growth of microbes, making them valuable for developing new therapeutic agents.

Agriculture: Synthesis of Spiropyrans

In agriculture, indole derivatives like 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of photochromic spiropyrans . These compounds can be applied in smart packaging to indicate the freshness of agricultural products or as sensors for environmental changes affecting crops.

Materials Science: Fluorescent Probes and pH-Sensors

The indole structure is integral in designing fluorescent probes and pH-sensors due to its photophysical properties . These applications are crucial in materials science for monitoring chemical processes and material behaviors under various conditions.

Environmental Science: Organic Synthesis Reactions

Indolenine compounds derived from 7-bromo-2,3,3-trimethyl-3H-indole are used in organic synthesis reactions that contribute to environmental science . They can be used to create dyes and other materials that are environmentally friendly and sustainable.

Analytical Chemistry: Cyanine Dye Synthesis

In analytical chemistry, 7-bromo-2,3,3-trimethyl-3H-indole is utilized in the synthesis of cyanine dyes . These dyes are important for various analytical techniques, including fluorescence microscopy and DNA sequencing.

Pharmacology: Drug Synthesis

The indole ring system is a common motif in pharmacologically active compounds. The derivatives of 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of drugs that can treat a wide range of disorders .

Biochemistry: Alkaloid Synthesis

Indole derivatives are prevalent in alkaloids, which are naturally occurring compounds with significant biochemical activity . These substances play a crucial role in cell biology and can be synthesized for research into biochemical pathways.

Chemical Synthesis: Reactants and Building Blocks

7-bromo-2,3,3-trimethyl-3H-indole serves as a reactant and building block in chemical synthesis . It is used to create complex organic compounds that have applications across various chemical industries.

特性

IUPAC Name |

7-bromo-2,3,3-trimethylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIBYMUAAIIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2,3,3-trimethyl-3H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)

![2-Chloro-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone](/img/structure/B2854588.png)

![(5-Bromo-2-chloro-6-methylpyridin-3-yl)-[(3S)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B2854589.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)

![2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2854607.png)